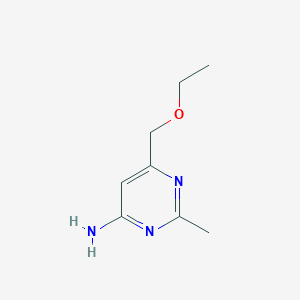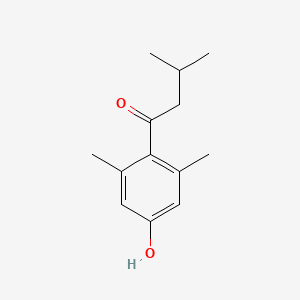
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H18O2 This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, along with a butanone side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one typically involves the reaction of 4-hydroxy-2,6-dimethylphenyl with a suitable butanone derivative under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
化学反应分析
Types of Reactions
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,6-dimethylaniline: A substituted aniline with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution patterns but different side chains.
Uniqueness
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(4-hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-12(15)13-9(3)6-11(14)7-10(13)4/h6-8,14H,5H2,1-4H3 |
InChI 键 |
MRBYLJBGMJTXOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)CC(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


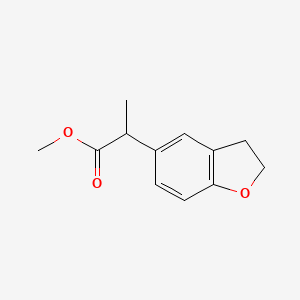
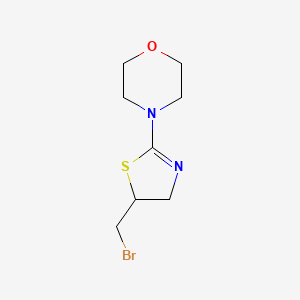
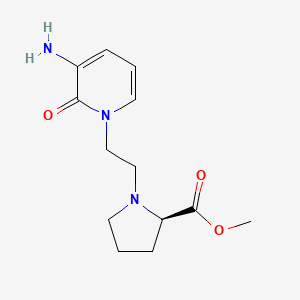
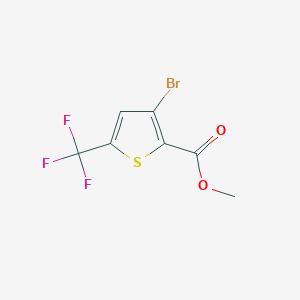
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-](/img/structure/B13328146.png)
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
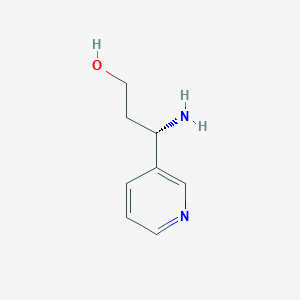

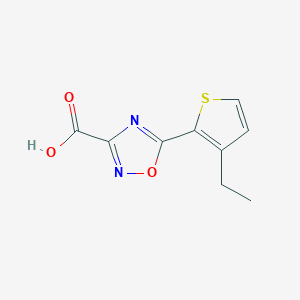


![5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13328197.png)
![(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol](/img/structure/B13328208.png)
